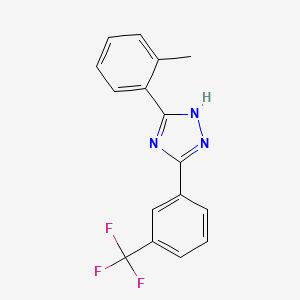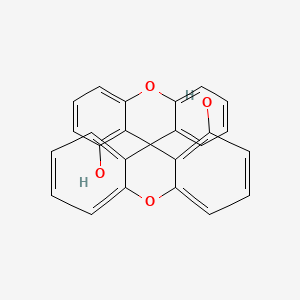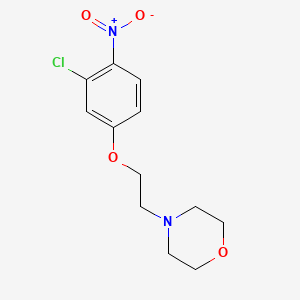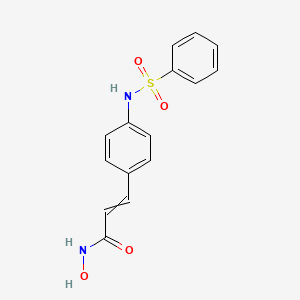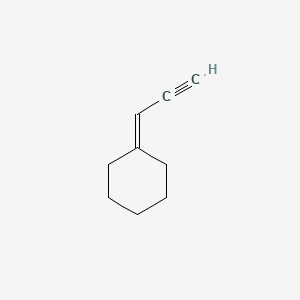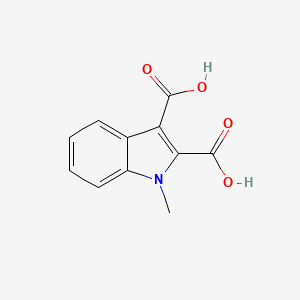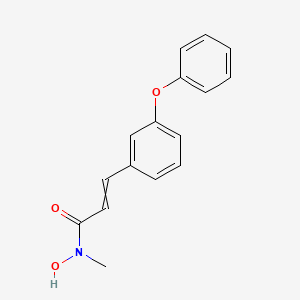
1-(3-aminophenyl)-4-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-aminophenyl)-4-methylpiperazin-2-one is an organic compound that features a piperazinone ring substituted with an aminophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminophenyl)-4-methylpiperazin-2-one typically involves the reaction of 3-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is first reduced to an amino group, followed by cyclization to form the piperazinone ring. Common reagents used in this synthesis include hydrogen gas for the reduction step and acidic or basic catalysts for the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .
化学反応の分析
Types of Reactions: 1-(3-aminophenyl)-4-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Halogenated derivatives of the phenyl ring.
科学的研究の応用
1-(3-aminophenyl)-4-methylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-aminophenyl)-4-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target .
類似化合物との比較
1-(3-Aminophenyl)-4-methylpiperidine: Similar structure but lacks the carbonyl group in the piperazinone ring.
1-(3-Aminophenyl)-4-ethyl-2-piperazinone: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 1-(3-aminophenyl)-4-methylpiperazin-2-one is unique due to the presence of both an aminophenyl group and a piperazinone ring, which confer specific chemical and biological properties.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
1-(3-aminophenyl)-4-methylpiperazin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-13-5-6-14(11(15)8-13)10-4-2-3-9(12)7-10/h2-4,7H,5-6,8,12H2,1H3 |
InChIキー |
FJCODNCRRVSOBW-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(C(=O)C1)C2=CC=CC(=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B8600703.png)
![6-(4-Fluorophenyl)-4-methoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8600704.png)
